1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride
Overview
Description
1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride typically involves multi-step synthetic routes. One common method includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts.
Scientific Research Applications
1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It has shown promise in the development of new drugs for treating infectious diseases, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives: Used in the synthesis of various pharmaceuticals.
Naphtho[1’,2’4,5]imidazo[1,2-a]pyridine derivatives: Studied for their potential in cancer therapy.
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10;/h1-3,6,9,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQIZVBDCIKZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034154-84-0 | |
Record name | Methanone, imidazo[1,2-a]pyridin-2-yl-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.